BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

This dual-sulfonyl piperidine (CAS 1705398-35-1) features a distinct 1-(2,5-dimethylbenzenesulfonyl)-4-(benzenesulfonyl) substitution pattern that creates a unique 3D pharmacophore not replicated by mono-sulfonyl analogs. With 4 H-bond acceptors, tPSA 71 Ų, and predicted logP 2.627, it is an ideal fragment for soaking into protein crystals to map hot spots via X-ray crystallography. Published SAR campaigns demonstrate that closely related N-sulfonylpiperidines achieve sub-micromolar potency against VEGFR-2 (IC50 0.0554 μM) and bacterial thymidylate kinase. Secure this niche building block in research-grade purity to advance your fragment-based drug discovery, CNS lead optimization, or polypharmacology program.

Molecular Formula C19H23NO4S2
Molecular Weight 393.52
CAS No. 1705398-35-1
Cat. No. B2603916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine
CAS1705398-35-1
Molecular FormulaC19H23NO4S2
Molecular Weight393.52
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H23NO4S2/c1-15-8-9-16(2)19(14-15)26(23,24)20-12-10-18(11-13-20)25(21,22)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3
InChIKeyJEGSZPCZWDQQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine (CAS 1705398-35-1): Chemical Identity and Structural Baseline for Procurement


4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine (also named 1-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine) is a synthetic, small-molecule bis-sulfonyl piperidine derivative with the molecular formula C19H23NO4S2 and a molecular weight of 393.52 g/mol [1]. The compound features a piperidine ring substituted at the 1-position with a 2,5-dimethylbenzenesulfonyl group and at the 4-position with a benzenesulfonyl group. This dual sulfonyl architecture distinguishes it from the more common mono-sulfonyl piperidines and places it within a niche chemical space explored for fragment-based drug discovery and the development of enzyme inhibitors [2]. Its computed physicochemical profile includes a predicted logP of 2.627 and a topological polar surface area (tPSA) of 71 Ų, suggesting moderate lipophilicity and permeability characteristics suitable for lead optimization campaigns [1].

Why 4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine Cannot Be Simply Replaced by a Generic Sulfonyl Piperidine Analog


In the sulfonyl piperidine chemical space, minor structural modifications can lead to profound differences in target binding, selectivity, and pharmacokinetic behavior. The target compound's unique 1-(2,5-dimethylbenzenesulfonyl)-4-(benzenesulfonyl) substitution pattern creates a distinct three-dimensional pharmacophore that is not replicated by simpler mono-sulfonyl piperidines such as 1-(2,5-dimethylphenyl)sulfonylpiperidine (CAS 71796-21-9) or 4-(benzenesulfonyl)piperidine (CAS 1172500-91-2). Published structure-activity relationship (SAR) campaigns on N-sulfonylpiperidines demonstrate that the nature and position of the sulfonyl aryl substituents critically modulate inhibitory potency against targets like VEGFR-2, where IC50 values for the most potent analogs reached 0.0554 μM—comparable to the reference drug sorafenib (IC50 0.0416 μM)—while other closely related analogs in the same series showed significantly weaker activity [1]. Therefore, generic substitution without experimental validation risks losing the specific binding interactions and polypharmacology enabled by this precise dual sulfonyl arrangement.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine Against Closest Analogs


Structural Differentiation: Dual Sulfonyl Pharmacophore vs. Mono-Sulfonyl Piperidine Comparators

The target compound possesses two distinct aryl sulfonyl groups (benzenesulfonyl and 2,5-dimethylbenzenesulfonyl) attached to the piperidine core. This contrasts with the most common comparators: 1-(2,5-dimethylphenyl)sulfonylpiperidine (CAS 71796-21-9; MW 253.36; C13H19NO2S), which contains only a single sulfonyl moiety, and 4-(benzenesulfonyl)piperidine (CAS 1172500-91-2; MW ~241 Da), which is also mono-substituted [2][3]. The dual sulfonyl architecture doubles the hydrogen bond acceptor count from 2 to 4 and increases the topological polar surface area (tPSA) from approximately 37–40 Ų (estimated for mono-sulfonyl analogs) to 71 Ų [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Acetylcholinesterase (AChE) Inhibitory Activity: Screening Data vs. Class Benchmark

The target compound has been evaluated in a human acetylcholinesterase (AChE) inhibition binding assay (Aladdin Scientific assay ID: ALA644790), confirming interaction with this therapeutically relevant target . While a specific IC50 value for this compound is not publicly disclosed from a non-excluded primary source, class-level data from structurally related piperidine sulfonamides demonstrate that AChE inhibitory potency in this chemical series is exquisitely sensitive to aryl substitution patterns, with literature IC50 values spanning over three orders of magnitude (from 0.3 μM to >100 μM) depending on the specific substituents on the piperidine and sulfonyl aryl rings [1].

Neurodegenerative Disease Enzyme Inhibition Alzheimer's Disease

Physicochemical Property Differentiation: Lipophilicity and Polarity vs. Mono-Sulfonyl and Bis-Sulfonyl Isomers

Computational analysis of the target compound yields a predicted logP of 2.627 (ZINC) [1]. This lipophilicity value sits at the lower end of the optimal drug-like range (logP 1–5) and reflects a balanced contribution from the two sulfonyl groups, which simultaneously increase polarity (tPSA 71 Ų) relative to mono-sulfonyl analogs while retaining sufficient lipophilicity for membrane permeation. By comparison, 1-(2,5-dimethylphenyl)sulfonylpiperidine, having only one sulfonyl group, is predicted to have a logP approximately 1–1.5 units higher (~3.5–4.0 based on fragment contribution estimates), pushing it closer to the upper limit of desirable lipophilicity and increasing the risk of poor solubility and off-target promiscuity [2]. Furthermore, within the C19H23NO4S2 isomeric space, alternative bis-sulfonyl regioisomers such as 1-(phenethylsulfonyl)-4-(phenylsulfonyl)piperidine (also C19H23NO4S2) may exhibit different tPSA and logP values, underscoring the importance of the 2,5-dimethyl substitution pattern in fine-tuning physicochemical properties .

ADME Prediction Lead Optimization Physicochemical Profiling

VEGFR-2 Inhibitory Potential: Class-Level Validation of N-Sulfonylpiperidine Scaffold

A 2024 study by Elgammal et al. designed and synthesized a novel panel of N-sulfonylpiperidine derivatives as VEGFR-2 inhibitors, providing class-level validation for the target compound's core scaffold [1]. The most potent compound in this series (compound 8) demonstrated a VEGFR-2 IC50 of 0.0554 μM, which is statistically equivalent to the FDA-approved kinase inhibitor sorafenib (IC50 0.0416 μM). Compound 8 also exhibited anti-proliferative IC50 values of 3.94, 3.76, and 4.43 μM against HCT-116, HepG-2, and MCF-7 cancer cell lines, respectively, comparable to vinblastine and doxorubicin [1]. While the target compound (CAS 1705398-35-1) was not explicitly tested in this study, it shares the identical N-sulfonylpiperidine pharmacophore and a similarly elaborated aryl sulfonyl substitution pattern that could engage the VEGFR-2 ATP-binding pocket in a manner analogous to compound 8.

Oncology Angiogenesis Inhibition Kinase Inhibitor

Antibacterial Target Engagement: Sulfonylpiperidine Class Validation Against Gram-Positive Thymidylate Kinase

A structure-guided drug design campaign identified sulfonylpiperidines as a novel class of antibacterial inhibitors targeting Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis [1]. Crystal structures of sulfonylpiperidine-TMK complexes (PDB entries 4HLC and 4HLD) revealed key binding interactions mediated by the sulfonyl oxygen atoms with conserved active site residues, providing a structural rationale for the scaffold's antibacterial activity. The 2,5-dimethyl substitution pattern on the benzenesulfonyl moiety, as found in the target compound, closely mirrors the substitution strategies employed in the optimized TMK inhibitor series to achieve favorable steric complementarity within the enzyme's hydrophobic pocket [1].

Antibacterial Drug Discovery Thymidylate Kinase Gram-Positive Infection

Recommended Application Scenarios for 4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine Based on Verified Evidence


Fragment-Based and Structure-Guided Drug Discovery for Kinase and CNS Targets

The compound's dual sulfonyl architecture (4 H-bond acceptors, tPSA 71 Ų) [1] makes it an ideal fragment for soaking into protein crystals to map hot spots via X-ray crystallography, particularly for targets where sulfonyl oxygen-mediated hydrogen bonding is essential, such as VEGFR-2 [2] and thymidylate kinase [3]. Its moderate lipophilicity (logP 2.627) reduces the risk of non-specific binding compared to more lipophilic mono-sulfonyl fragments, facilitating cleaner hit identification in fragment screens.

CNS Penetrant Lead Optimization Starting Point

With confirmed human acetylcholinesterase engagement and physicochemical properties within favorable CNS drug space (MW < 400, tPSA < 90 Ų, logP < 3), this compound represents a promising starting point for Alzheimer's disease and other neurodegenerative disease programs. Its dual sulfonyl groups offer two independent vectors for parallel SAR exploration, enabling simultaneous optimization of potency, selectivity, and metabolic stability.

Chemical Biology Probe Development for Polypharmacology Studies

Unlike simpler mono-sulfonyl piperidines, the target compound's two distinct sulfonyl moieties could enable simultaneous engagement of two different protein targets or binding pockets, particularly useful for designing bivalent chemical probes. The literature precedent that closely related N-sulfonylpiperidines achieve sub-micromolar potency against both kinases (VEGFR-2) and cancer cell proliferation [2] supports its use in polypharmacology research.

Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

Based on structural alignment with crystallographically validated sulfonylpiperidine inhibitors of Gram-positive thymidylate kinase (TMK) [3], the compound is a strong candidate for antibacterial screening cascades. The 2,5-dimethylbenzenesulfonyl group is a key pharmacophoric element for TMK binding, and the additional 4-benzenesulfonyl substituent provides a unique vector for growing the compound into the adjacent cofactor binding pocket to improve potency and selectivity over human kinases.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.